Lipophilicity Modulation: XLogP3 Comparison with the Des-Methoxy Analog
The introduction of the 4-methoxy group on the piperidine ring reduces the computed lipophilicity (XLogP3) by 0.4 log units compared to the unsubstituted (6-chloropyridin-3-yl)(piperidin-1-yl)methanone [1][2]. This shift from XLogP3 of 2.1 (des-methoxy) to 1.7 (4-methoxy) typically correlates with improved aqueous solubility and reduced non-specific protein binding, favoring a cleaner profile in cellular assays [3].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone (CAS 64614-48-8): XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 = -0.4 (reduced lipophilicity) |
| Conditions | Values computed using XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release). |
Why This Matters
Procurement decisions for hit-to-lead or lead optimization programs should prioritize the 4-methoxy analog when the target candidate profile requires lower logP to mitigate hERG binding risk, CYP2D6 inhibition, or high in vivo clearance associated with highly lipophilic scaffolds.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43216513, (6-Chloropyridin-3-yl)(4-methoxypiperidin-1-yl)methanone. Retrieved May 5, 2026. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 857496, 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine. Retrieved May 5, 2026. View Source
- [3] Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General principle: logP reduction improves drug-likeness). View Source
